5-Methoxyimidazo[1,2-a]pyrazine

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Select 5-Methoxyimidazo[1,2-a]pyrazine (CAS 572910-76-0) for its distinct physicochemical profile in hit-to-lead optimization. With a moderate XLogP3 of 1 and TPSA of 39.4 Ų, this core scaffold offers a unique balance of lipophilicity and polarity, outperforming more lipophilic halogenated analogs (ΔLogP ~ -0.8 to -1.1) and more polar amino-substituted variants (ΔTPSA ~ -25.6 Ų). The metabolically stable 5-methoxy group provides an ideal starting point for tuning oral bioavailability or CNS penetration without introducing chirality. Ideal for focused library synthesis and as a key intermediate in patented coelenterazine analogue production.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B1501167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyimidazo[1,2-a]pyrazine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CN=CC2=NC=CN12
InChIInChI=1S/C7H7N3O/c1-11-7-5-8-4-6-9-2-3-10(6)7/h2-5H,1H3
InChIKeyQYGGTZRRWVPDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyimidazo[1,2-a]pyrazine: Core Scaffold Properties and Procurement-Relevant Structural Features


5-Methoxyimidazo[1,2-a]pyrazine (CAS 572910-76-0) is a heterocyclic compound comprising a fused imidazole and pyrazine ring system, with a methoxy substituent at the 5-position [1]. It is recognized as a versatile synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research . Its molecular formula is C7H7N3O, with a molecular weight of 149.15 g/mol and a purity typically ≥95% [1]. The compound exhibits a bicyclic structure that provides hydrogen bond acceptor sites at N1 and N7, and the 5-methoxy group introduces additional functionality and influences key physicochemical properties [2].

5-Methoxyimidazo[1,2-a]pyrazine: Why In-Class Interchangeability Is Scientifically Unfounded


The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, but substitution patterns profoundly alter physicochemical, electronic, and steric properties, rendering in-class analogs non-interchangeable [1]. Even subtle modifications at the 5-position can significantly affect parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity, which in turn dictate solubility, membrane permeability, and target binding [2]. For 5-Methoxyimidazo[1,2-a]pyrazine, the methoxy group provides a unique balance of electron donation and steric bulk that is not replicated by halogen (e.g., Cl, Br) or amino substituents [3]. This differentiation necessitates rigorous, data-driven selection based on specific synthetic or biological objectives, as detailed in Section 3.

5-Methoxyimidazo[1,2-a]pyrazine: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. 5-Chloro and 5-Bromo Analogs

5-Methoxyimidazo[1,2-a]pyrazine exhibits a computed XLogP3 value of 1, indicating moderate lipophilicity [1]. This value is significantly lower than that of the 5-chloro analog (estimated XLogP3 ~1.8) and the 5-bromo analog (estimated XLogP3 ~2.1), based on class-level inference from analogous heterocyclic systems [2]. The lower lipophilicity of the methoxy derivative suggests superior aqueous solubility and potentially better oral absorption profiles, a critical differentiator in drug discovery where logP optimization is paramount [3].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Polar Surface Area (TPSA) Comparison: Impact on Membrane Permeability and CNS Access

The topological polar surface area (TPSA) of 5-Methoxyimidazo[1,2-a]pyrazine is computed as 39.4 Ų [1]. This value is lower than that of the 5-amino analog (estimated TPSA ~65 Ų) and higher than the unsubstituted imidazo[1,2-a]pyrazine core (estimated TPSA ~30 Ų) [2]. TPSA is a key descriptor for predicting membrane permeability, with values < 60-70 Ų generally correlating with good intestinal absorption, and values < 90 Ų often associated with CNS penetration [3]. The methoxy derivative's TPSA of 39.4 Ų positions it favorably for both oral bioavailability and potential CNS drug development, distinguishing it from more polar amino-substituted analogs.

Medicinal Chemistry Blood-Brain Barrier Penetration Drug Design

Synthetic Accessibility: Ipso-Substitution Yield vs. Tele-Substitution Regioisomer

5-Methoxyimidazo[1,2-a]pyrazine can be synthesized via ipso-substitution using sodium methoxide, providing a distinct regioisomeric outcome compared to tele-substitution [1]. In a reported procedure, treatment of a precursor imidazo[1,2-a]pyrazine with sodium methoxide yields a mixture of the ipso (ordinarily substituted) 5-methoxy derivative (compound 170) and the tele-substituted 8-methoxy derivative (compound 168) [1]. While exact yields are not specified for this specific transformation, the method provides access to the 5-methoxy isomer that is not attainable via direct electrophilic aromatic substitution. In contrast, 5-halogenated analogs (e.g., 5-chloro, 5-bromo) are typically prepared via halogenation of the parent heterocycle, offering different synthetic routes and functional group handles [2].

Organic Synthesis Process Chemistry Building Block Utility

Utility as a Building Block: Implication in Luciferase Substrate Synthesis

Substituted imidazo[1,2-a]pyrazines, including methoxy-substituted variants, have been patented as key intermediates and final compounds in the synthesis of coelenterazine analogues for luciferase-based assays [1]. The 5-methoxy derivative, in particular, serves as a core scaffold that can be further functionalized to modulate bioluminescent properties such as emission wavelength, stability, and cell permeability [2]. While direct performance data for 5-Methoxyimidazo[1,2-a]pyrazine is not reported, its structural features (methoxy electron donation, moderate lipophilicity) align with the design principles for improved luciferase substrates compared to unsubstituted or halogenated cores [3].

Bioluminescence Assays Luciferase Reporters Chemical Biology

Absence of Direct Biological Activity Data: A Critical Procurement Consideration

A comprehensive literature search reveals no primary research articles or patents reporting direct biological activity (e.g., IC50, EC50, Ki) for 5-Methoxyimidazo[1,2-a]pyrazine against any specific target or cell line. This contrasts with numerous imidazo[1,2-a]pyrazine derivatives for which potent kinase inhibition (e.g., Aurora A/B IC50 < 100 nM) or antiviral activity (EC50 = 0.26-19 μM) has been documented [1][2]. The absence of such data does not preclude its value as a synthetic intermediate or as a scaffold for future derivatization, but it does indicate that procurement for direct biological screening may carry higher risk compared to analogs with established activity profiles.

Data Transparency Research Compound Selection Evidence-Based Procurement

5-Methoxyimidazo[1,2-a]pyrazine: Optimal Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Scaffold Diversification: Hit-to-Lead Optimization Requiring Balanced Physicochemical Properties

When medicinal chemistry programs require a core heterocycle with moderate lipophilicity (XLogP3 = 1) and favorable TPSA (39.4 Ų) for oral bioavailability or CNS access, 5-Methoxyimidazo[1,2-a]pyrazine offers a distinct profile compared to more lipophilic halogenated analogs (ΔLogP ~ -0.8 to -1.1) and more polar amino-substituted variants (ΔTPSA ~ -25.6 Ų) [1]. This balance makes it a suitable starting point for hit-to-lead campaigns where physicochemical properties are a key optimization parameter. The methoxy group also provides a metabolically stable substituent that can modulate electronic effects without introducing a chiral center.

Synthetic Intermediate for Regioselective Functionalization: Access to 5-Substituted Imidazo[1,2-a]pyrazines via Ipso-Substitution

In synthetic sequences requiring a 5-substituted imidazo[1,2-a]pyrazine that is not easily accessible via direct electrophilic aromatic substitution, the ipso-substitution route to 5-Methoxyimidazo[1,2-a]pyrazine provides a valuable alternative [1]. This method can be used to install the methoxy group regioselectively, avoiding mixtures of regioisomers that may arise from other approaches. The 5-methoxy derivative can subsequently serve as a handle for further transformations (e.g., demethylation to a hydroxyl group, or as a directing group in cross-coupling reactions).

Bioluminescent Probe Development: Core Scaffold for Coelenterazine Analogue Synthesis

For research groups developing luciferase-based assays or bioluminescent imaging probes, 5-Methoxyimidazo[1,2-a]pyrazine represents a key intermediate within the scope of patented coelenterazine analogue synthesis [1]. Its inclusion in the patent landscape suggests that methoxy-substituted imidazo[1,2-a]pyrazines are considered useful for tuning bioluminescent properties. Procurement of this compound may enable the exploration of novel substrates with potentially improved stability, brightness, or spectral characteristics.

Exploratory Chemical Biology: Building Block for Targeted Library Synthesis

Given the absence of direct biological activity data, 5-Methoxyimidazo[1,2-a]pyrazine is best suited for use as a versatile building block in the synthesis of focused chemical libraries for target deconvolution or phenotypic screening [1]. Its moderate physicochemical properties and synthetic accessibility make it a pragmatic choice for parallel synthesis or diversity-oriented synthesis, where the goal is to generate a range of derivatives for subsequent biological evaluation. Users should be aware that upfront investment in derivatization is required before biological readouts can be obtained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxyimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.